![molecular formula C10H11NO4 B1361193 4-((Ethoxycarbonyl)amino)benzoic acid CAS No. 5180-75-6](/img/structure/B1361193.png)
4-((Ethoxycarbonyl)amino)benzoic acid
Overview
Description
4-((Ethoxycarbonyl)amino)benzoic acid is an organic compound with the empirical formula C10H11NO4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 4-((Ethoxycarbonyl)amino)benzoic acid consists of an ethoxycarbonyl group (CO2C2H5) and an amino group (NH2) attached to a benzoic acid molecule . The molecular weight is 209.20 g/mol .Scientific Research Applications
4-((Ethoxycarbonyl)amino)benzoic acid: A Comprehensive Analysis
Medicinal Chemistry Inhibitor Development: This compound has been studied for its potential as an inhibitor in medicinal chemistry. For example, derivatives of para-aminobenzoic acid, which includes 4-((Ethoxycarbonyl)amino)benzoic acid, have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), which is significant in the context of Alzheimer’s disease treatment .
Biochemical Research Folate Synthesis: In biochemical research, 4-((Ethoxycarbonyl)amino)benzoic acid is utilized as a substrate for the synthesis of folic acid in various bacterial species, yeasts, and plants. This process is crucial for DNA synthesis and replication, highlighting its importance in cellular biology and genetics .
Chemical Synthesis Material Science: The compound’s role extends to material science where it serves as a starting material for chemical synthesis. Scientists leverage this compound in creating complex molecules for various applications, including the development of new materials with unique properties .
Analytical Chemistry Chromatography: In analytical chemistry, particularly chromatography, 4-((Ethoxycarbonyl)amino)benzoic acid can be used as a standard or reference compound due to its well-defined properties. This aids in the analysis and identification of other compounds in complex mixtures .
Proteomics Research Protein Interaction Studies: Proteomics research benefits from this compound as it can be involved in studying protein interactions and functions. Its structure allows it to interact with proteins in specific ways, which can be analyzed to understand protein behavior better .
Computational Chemistry Molecular Simulations: The compound is also significant in computational chemistry where it is used in molecular simulations to understand its interactions at the atomic level. Programs like Amber and GROMACS utilize such compounds for creating accurate simulation visualizations .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-aminobenzoic acid, play a crucial role in the synthesis of folic acid in many bacterial species, yeasts, and plants .
Mode of Action
Carboxylic acids are known to undergo nucleophilic acyl substitution reactions .
Biochemical Pathways
It is known that similar compounds, such as 4-aminobenzoic acid, are intermediates in the synthesis of folate by bacteria, plants, and fungi .
properties
IUPAC Name |
4-(ethoxycarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSIQVFJYQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346237 | |
Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5180-75-6 | |
Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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